molecular formula C7H11NS B14212361 3-Butenethioamide, N-2-propenyl- CAS No. 827320-17-2

3-Butenethioamide, N-2-propenyl-

Cat. No.: B14212361
CAS No.: 827320-17-2
M. Wt: 141.24 g/mol
InChI Key: KTFLNWSKCFPHAF-UHFFFAOYSA-N
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Description

3-Butenethioamide, N-2-propenyl- is an organic compound that features a butene backbone with a thioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butenethioamide, N-2-propenyl- typically involves the reaction of allyl isothiocyanate with allylmagnesium bromide in a solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is carried out at temperatures ranging from 20°C to 30°C for 1-3 hours, followed by hydrolysis or alkylation of the adducts .

Industrial Production Methods

Industrial production methods for 3-Butenethioamide, N-2-propenyl- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Butenethioamide, N-2-propenyl- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the thioamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

3-Butenethioamide, N-2-propenyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 3-Butenethioamide, N-2-propenyl- involves its interaction with various molecular targets, such as enzymes and proteins. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter their function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-butenethioamide: Similar structure but with an amino group instead of a propenyl group.

    N-Allyl-3-butenethioamide: Similar structure but with an allyl group instead of a propenyl group.

Uniqueness

3-Butenethioamide, N-2-propenyl- is unique due to its specific functional groups and the resulting chemical properties

Properties

CAS No.

827320-17-2

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

N-prop-2-enylbut-3-enethioamide

InChI

InChI=1S/C7H11NS/c1-3-5-7(9)8-6-4-2/h3-4H,1-2,5-6H2,(H,8,9)

InChI Key

KTFLNWSKCFPHAF-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=S)NCC=C

Origin of Product

United States

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